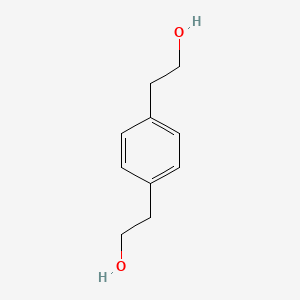

1,4-Bis(2-hydroxyethyl)benzene

Descripción general

Descripción

1,4-Bis(2-hydroxyethyl)benzene, also known as 1,4-Benzenediethanol or 1,4-Phenylenediethanol, is a chemical compound with the molecular formula C10H14O2 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(2-hydroxyethyl)benzene consists of a benzene ring with two hydroxyethyl groups attached at the 1 and 4 positions . The molecular weight is 166.22 .Physical And Chemical Properties Analysis

1,4-Bis(2-hydroxyethyl)benzene is a solid at 20 degrees Celsius . It has a melting point range of 86.0 to 90.0 degrees Celsius . The boiling point is 193 degrees Celsius at 11 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Material Properties

Polyetherimide Synthesis : 1,4-Bis(2-trifluoromethyl-4-aminophenoxy)benzene, related to 1,4-Bis(2-hydroxyethyl)benzene, is used to synthesize novel fluorine-containing polyetherimide, characterized by FTIR and DSC technologies, exhibiting distinct material properties (Yu Xin-hai, 2010).

Bridged Polysilsesquioxane Precursor : As a precursor for bridged polysilsesquioxane, 1,4-Bis(triethoxysilyl)benzene (a compound similar to 1,4-Bis(2-hydroxyethyl)benzene) demonstrates specific hydrolysis behavior, contributing to the synthesis of advanced materials (Hitomi Saito et al., 2011).

Low Surface Energy Materials : A derivative of 1,4-Bis(2-hydroxyethyl)benzene is utilized in creating cyanate ester–silica hybrid nanomaterials with potential applications in microelectronics and optoelectronics due to their hydrophobicity and low surface free energy (S. Devaraju et al., 2013).

Photophysical and Electrochemical Applications

Luminescent Materials : Compounds derived from 1,4-Bis(2-hydroxyethyl)benzene, such as 1,4-bis(2-(2-hydroxyphenyl)benzimidazol-1-ylmethyl)benzene, show potential in the development of luminescent materials with applications in various fields (B. Shankar et al., 2014).

Energy Transfer in Water-Soluble Oligomers : Derivatives of 1,4-Bis(2-hydroxyethyl)benzene are important in synthesizing water-soluble conjugated oligomers, which demonstrate significant fluorescence energy transfer properties, relevant for DNA hybridization assays (B. Liu et al., 2003).

Polymer and Composite Synthesis

Polyenaminonitrile Precursor : Hydroxy-substituted polyenaminonitrile, synthesized from a compound similar to 1,4-Bis(2-hydroxyethyl)benzene, serves as a precursor for polybenzoxazole, indicating its utility in the development of high-performance polymers (J. H. Kim & Jae Gwan Lee, 2001).

Green Fluorophores : 1,4-Bis(2-hydroxyethyl)benzene-related compounds are explored for creating green fluorophores with high fluorescence emission and photostability, useful in imaging applications and displays (Teruo Beppu et al., 2015).

Solid-State Emission Modulation : Alkoxyphenyl derivatives of 1,4-Bis(2-hydroxyethyl)benzene exhibit aggregation-induced emission (AIE) activity, important for modulating solid-state emission in materials science (P. An et al., 2010).

Safety And Hazards

Direcciones Futuras

While specific future directions for 1,4-Bis(2-hydroxyethyl)benzene are not mentioned in the available resources, it’s worth noting that compounds like this are often used in the synthesis of other chemicals . Therefore, future research may focus on exploring new synthesis methods or applications for this compound.

Propiedades

IUPAC Name |

2-[4-(2-hydroxyethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZZJNPUANNABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407516 | |

| Record name | 1,4-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-hydroxyethyl)benzene | |

CAS RN |

5140-03-4 | |

| Record name | 1,4-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

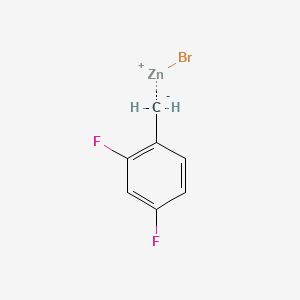

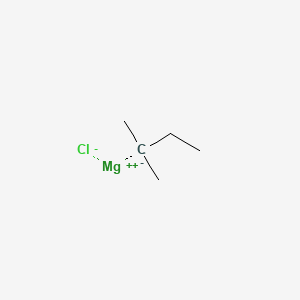

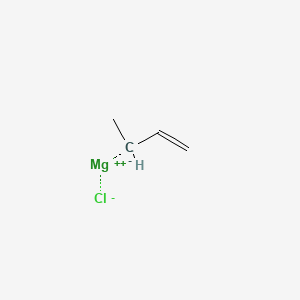

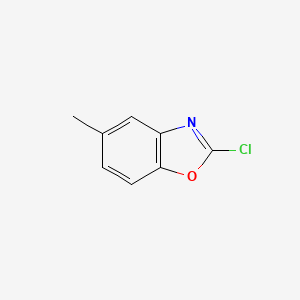

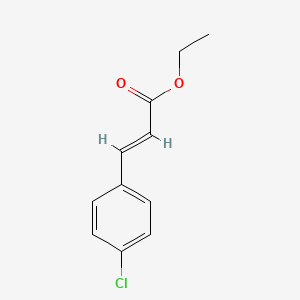

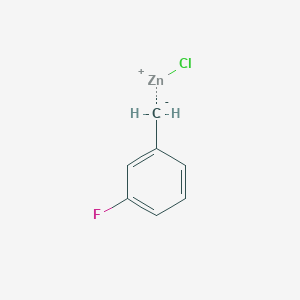

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

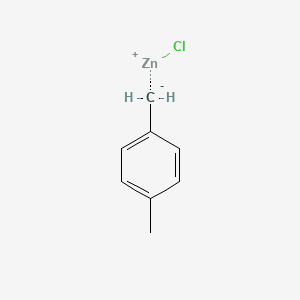

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)

![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)